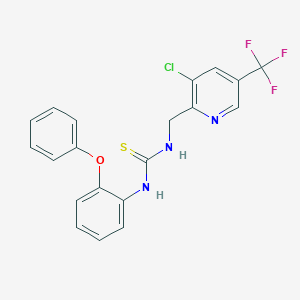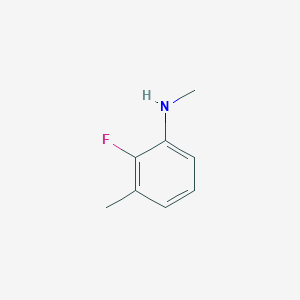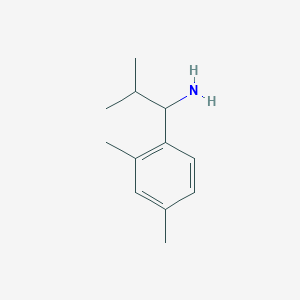
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups on the phenyl ring and an additional methyl group on the propanamine chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds as follows:
- Alkylation:
- 2,4-Dimethylphenylacetonitrile + Methyl iodide → 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile
- Conditions: Anhydrous solvent, base (e.g., potassium carbonate)
- Reduction:
- 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile + LiAlH4 → this compound
- Conditions: Anhydrous ether, reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation of the nitrile intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature is another method employed in industrial settings.
化学反应分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.
相似化合物的比较
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-2-propanamine: Lacks the additional methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-ethylamine: Has an ethyl group instead of a methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-methylbutan-1-amine: Contains a butanamine chain instead of a propanamine chain.
These comparisons highlight the unique structural features of this compound, which may influence its chemical reactivity and biological activity.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8,12H,13H2,1-4H3 |
InChI 键 |
IHRSMIIGKOIKJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C(C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


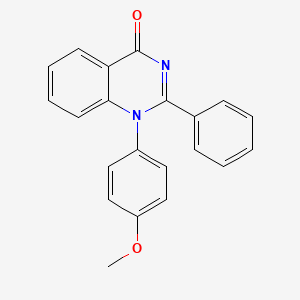
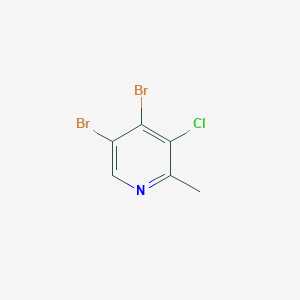
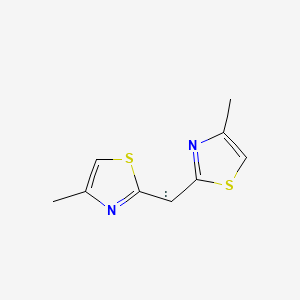
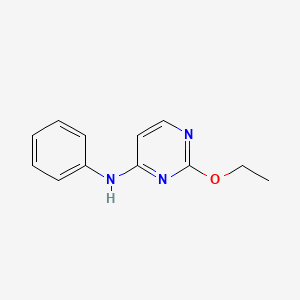
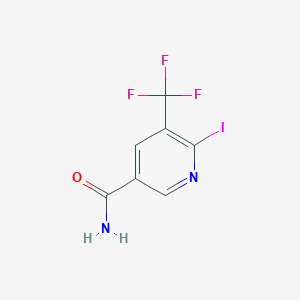
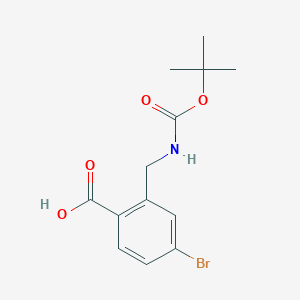
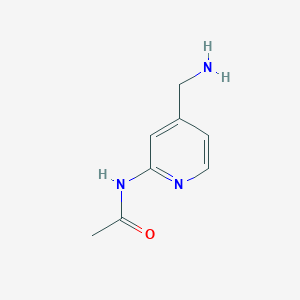
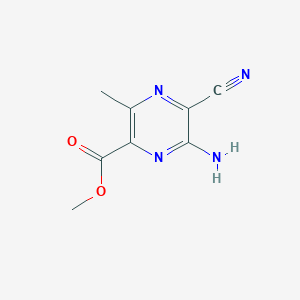
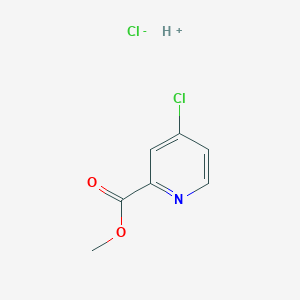
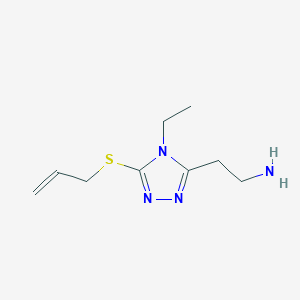
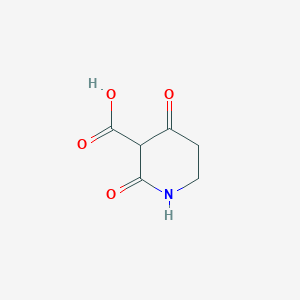
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
